L-Malic acid hydrogen 1-sodium salt

Description

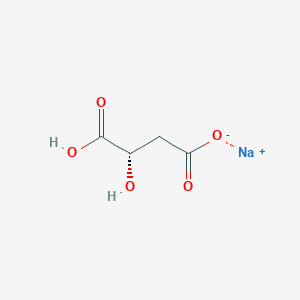

L-Malic acid hydrogen 1-sodium salt (C₄H₅NaO₅) is the monosodium salt of L-malic acid, a naturally occurring dicarboxylic acid found in fruits and involved in the tricarboxylic acid (TCA) cycle. This compound is formed by replacing one hydrogen ion from the carboxyl groups of L-malic acid with a sodium ion. It is widely used in the food and pharmaceutical industries as an acidity regulator, flavor enhancer, and stabilizer due to its solubility, mild taste, and biocompatibility . Its applications extend to microbial fermentation, where it enhances stress tolerance in probiotic bacteria like Lactobacillus paracasei L9 by maintaining cell membrane integrity under bile stress .

Properties

IUPAC Name |

sodium;(3S)-3,4-dihydroxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/q;+1/p-1/t2-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOJOZCIMYABYPO-DKWTVANSSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)O)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NaO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Neutralization of L-Malic Acid with Sodium Hydroxide

The most straightforward method involves stoichiometric neutralization of L-malic acid with sodium hydroxide (NaOH). In this approach, equimolar amounts of L-malic acid and NaOH are dissolved in aqueous media under controlled temperatures. For instance, a patent detailing potassium malate synthesis demonstrates that dissolving 0.382 mol of DL-malic acid in 15.50 g of water and adding 0.084 mol of potassium hydroxide at 40°C yields crystalline malate salts . Adapting this to sodium, a 1:1 molar ratio of L-malic acid to NaOH ensures monosodium salt formation. The solution is typically heated to 40–60°C to accelerate dissolution, followed by cooling to 10–30°C to initiate crystallization . Seed crystals are often introduced to overcome kinetic barriers, as seen in processes where pre-formed monosodium malate crystals are added to supersaturated solutions to guide polymorphic outcomes .

pH-Controlled Crystallization from Sodium Carbonate and L-Malic Acid

Precise pH modulation is critical to isolate monosodium L-malate from di- or tri-sodium salts. Experimental data from potassium malate synthesis reveals that maintaining a pH range of 5.3–6.8 during crystallization ensures selective precipitation of the monohydrate form . For sodium analogs, dissolving 1 mol of L-malic acid in 400 mL of water and adding 0.61 mol of sodium carbonate (Na₂CO₃) achieves an initial pH of 4.4. Subsequent concentration under reduced pressure at 60°C followed by cooling to 10°C stabilizes the monosodium salt at pH 5.5 . This method yields 71.8% crystalline product, with purity confirmed via Karl-Fisher titration and ion-exchange assays .

Table 1: Optimal Conditions for pH-Controlled Crystallization

| Parameter | Range |

|---|---|

| L-Malic acid (mol) | 1.0 |

| Na₂CO₃ (mol) | 0.61 |

| Temperature (°C) | 60 (concentration) |

| Crystallization pH | 5.3–6.5 |

| Yield (%) | 71.8 |

Catalytic Hydration of Sodium Hydrogen Maleate

Indirect synthesis via catalytic hydration of sodium hydrogen maleate offers an alternative route. A patent describes hydrating maleic acid derivatives in aqueous sodium ion solutions (0.2–0.5 molar ratio of Na⁺ to acid) at 160–220°C under pressure . While this method primarily targets malic acid production, introducing stoichiometric sodium ions during hydration could yield monosodium malate. For example, reacting sodium hydrogen maleate with water at 180°C in a closed reactor generates malic acid, which subsequently reacts with residual sodium ions to form the monosodium salt . Calcium ions (0.1–0.25 molar ratio) may co-catalyze the reaction, though sodium remains the primary counterion .

Solvent Evaporation and Seeding Techniques

Slow solvent evaporation in open systems facilitates high-purity crystal growth. A study preparing potassium malate monohydrate involved transferring a saturated malic acid-NaOH solution to an aluminum cup, allowing water evaporation at ambient temperature over two weeks . The resultant seed crystals were reintroduced into the mother liquor to expedite bulk crystallization. For sodium salts, analogous protocols using NaOH and controlled evaporation rates (e.g., 10 mbar pressure) yield non-hygroscopic crystals suitable for pharmaceutical applications .

Comparative Analysis of Synthesis Routes

Table 2: Efficiency of Monosodium L-Malate Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Direct Neutralization | 70–73 | ≥99 | Simplicity, scalability |

| pH-Controlled Crystall. | 71.8 | 99.5 | Polymorphic control |

| Catalytic Hydration | 60–65 | 95–98 | Utilizes maleate precursors |

| Solvent Evaporation | 68–70 | 98 | High crystallinity |

The direct neutralization method balances yield and operational simplicity, making it industrially preferred. Conversely, pH-controlled crystallization excels in producing phase-pure monohydrates, essential for regulatory compliance in drug formulations . Catalytic hydration remains less favored due to side reactions and lower yields but is valuable for integrating malic acid production with salt synthesis .

Chemical Reactions Analysis

Types of Reactions

L-Malic acid hydrogen 1-sodium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to oxaloacetic acid.

Reduction: It can be reduced to succinic acid.

Substitution: It can participate in esterification reactions to form esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Esterification reactions typically involve alcohols and acid catalysts like sulfuric acid.

Major Products

Oxidation: Oxaloacetic acid.

Reduction: Succinic acid.

Substitution: Various esters depending on the alcohol used.

Scientific Research Applications

L-Malic acid hydrogen 1-sodium salt has numerous applications in scientific research:

Chemistry: Used as a chiral building block in organic synthesis.

Biology: Plays a role in metabolic studies and enzyme assays.

Medicine: Investigated for its potential in drug formulations and as a buffering agent.

Industry: Utilized in the food and beverage industry as a flavor enhancer and acidulant

Mechanism of Action

The mechanism of action of L-malic acid hydrogen 1-sodium salt involves its participation in the citric acid cycle. It acts as an intermediate, facilitating the conversion of pyruvate to oxaloacetate and subsequently to other metabolites. This process is crucial for energy production in cells. The compound interacts with enzymes such as malate dehydrogenase, which catalyzes the reversible conversion of malate to oxaloacetate .

Comparison with Similar Compounds

Other Malic Acid Salts

L-Malic Acid Disodium Salt Monohydrate (C₄H₄Na₂O₅·H₂O)

- Structure: Contains two sodium ions and one water molecule per malate anion, unlike the monosodium salt.

- Solubility: Higher solubility in water compared to the monosodium salt due to increased ionic character.

- Applications : Preferred in buffering systems and pharmaceutical formulations requiring neutral pH .

- Market : Constitutes a significant share in the malic acid market, driven by demand in the food and cosmetic industries .

Urea L-Malic Acid (ULMA)

- Structure : A co-crystal of urea and L-malic acid.

- Properties: Exhibits nonlinear optical (NLO) activity and altered crystal morphology depending on the solvent (e.g., water, ethanol, acetone). ULMA crystals grown in ethanol show higher hardness (Vickers microhardness: ~45.3 kg/mm²) compared to aqueous solutions .

- Applications: Primarily studied for NLO applications, contrasting with the monosodium salt’s industrial and biological roles.

Stereoisomers of Malic Acid

D-Malic Acid

- Chirality : Right-handed (D+) configuration, unlike the left-handed (L−) form.

- Function : Less biologically active in human metabolism but used in specialty chemical synthesis.

- Market : Represents a smaller market segment compared to L-malic acid .

DL-Malic Acid

- Composition : Racemic mixture of D- and L-forms.

- Applications : Used as a cost-effective alternative in food additives, though less favored in pharmaceuticals due to reduced enantiomeric specificity .

Other Organic Acid Salts

Sodium Citrate (C₆H₅Na₃O₇)

- Acidity : Stronger chelating agent than malate salts, making it ideal for anticoagulant applications.

- Taste : Less effective at masking bitterness compared to L-malic acid salts in reduced-sodium products .

Sodium Lactate (C₃H₅NaO₃)

- Function : Primarily a preservative and humectant.

- Metabolic Role : Derived from lactic acid fermentation, unlike malate’s role in the TCA cycle .

Sodium Tartrate (C₄H₄Na₂O₆)

- Structure : Derived from tartaric acid, which has two chiral centers.

- Crystallography : Forms distinct crystal structures (e.g., space group P21 in L-malic acid-D-tartaric acid systems) compared to malate salts, influencing solubility and stability .

Functional Comparisons

Metabolic and Industrial Roles

- Biological Systems : L-Malic acid salts enhance microbial survival under stress (e.g., bile tolerance in Lactobacillus ) and modulate metabolic pathways (e.g., salt stress response in plants ). In contrast, citrate salts are central to the TCA cycle but lack direct probiotic benefits.

- Biotechnological Production: L-Malic acid is synthesized via fumarase-catalyzed conversion of fumaric acid, often integrated with electrodialysis for salt purification . Citrate and lactate salts are typically derived from microbial fermentation without requiring enzymatic isomerization.

Q & A

Q. What are the standard methods for synthesizing L-malic acid hydrogen 1-sodium salt, and how do they differ in yield and purity?

Methodological Answer: The synthesis typically involves neutralizing L-malic acid with sodium hydroxide (NaOH) in a controlled stoichiometric ratio (1:1) to produce the monosodium salt. Key steps include:

- Precipitation : Adjusting pH to ~6.0–7.0 to precipitate the monosodium salt .

- Biocatalytic synthesis : Using enzymes like malic enzyme for CO₂ fixation with pyruvic acid as a precursor, achieving yields >80% under optimized conditions (e.g., 30°C, pH 7.4) .

- Microbial fermentation : Strains like Aureobasidium pullulans produce L-malic acid via the Krebs cycle, with downstream sodium salt formation .

| Method | Yield (%) | Purity (%) | Key Parameters |

|---|---|---|---|

| Neutralization | 85–90 | 95–98 | pH 6.5, 25°C |

| Biocatalysis | 80–85 | 90–95 | 30°C, CO₂ pressure |

| Microbial fermentation | 70–75 | 85–90 | Glucose feed, aerobic |

Q. What analytical techniques are recommended for quantifying L-malic acid hydrogen 1-sodium salt in complex matrices?

Methodological Answer:

- Enzymatic assays : Use L-malate dehydrogenase (MDH) coupled with NADH oxidation, validated for wine and biological fluids (detection limit: 0.1 mM) .

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm; mobile phase: 0.1% phosphoric acid and acetonitrile (95:5 v/v) .

- Ion chromatography : Effective for distinguishing sodium salts in mixtures (e.g., separating malate from citrate or lactate) .

Q. Key validation metrics :

- Interlaboratory reproducibility (RSD): ≤5% for enzymatic methods .

- Recovery rates: 92–98% in spiked samples .

Advanced Research Questions

Q. How can researchers resolve contradictions in L-malic acid hydrogen 1-sodium salt assay data across laboratories?

Methodological Answer: Contradictions often arise from:

- Matrix interference : Organic acids (e.g., citric acid) in biological samples may cross-react in enzymatic assays. Pre-treatment with solid-phase extraction (SPE) is advised .

- Calibration variability : Use certified reference materials (CRMs) and interlaboratory harmonization protocols. For example, a 2022 study found that standardizing buffer pH (7.4 ± 0.1) reduced variability in enzymatic assays by 30% .

- Instrument bias : Regular calibration of HPLC detectors with sodium malate standards (0.1–10 mM) minimizes drift .

Case Study :

In a 1994 interlaboratory study, outliers in L-malic acid data were traced to incorrect dilution factors and inconsistent enzyme lot activity . Implementing a shared CRM reduced discrepancies by 40%.

Q. How can microbial strains be genetically engineered to optimize L-malic acid hydrogen 1-sodium salt production?

Methodological Answer:

- Overexpression of key genes : Enhance pyruvate carboxylase (pyc) and malate dehydrogenase (mdh) in Aspergillus oryzae to boost flux through the reductive TCA cycle .

- Knockout of competing pathways : Delete lactate dehydrogenase (ldh) in Saccharomyces cerevisiae to redirect carbon flux toward malate .

- Fed-batch optimization : Maintain dissolved oxygen (DO) at 30% and glucose concentration at 10 g/L to avoid substrate inhibition .

| Strain | Titer (g/L) | Yield (g/g glucose) | Reference |

|---|---|---|---|

| A. pullulans wild-type | 45 | 0.35 | |

| A. oryzae engineered | 78 | 0.62 |

Q. What advanced techniques characterize the physicochemical properties of L-malic acid hydrogen 1-sodium salt?

Methodological Answer:

- Crystallography : X-ray diffraction reveals monoclinic crystal structures (space group P2₁/c) with hydrogen-bonding networks critical for stability .

- Thermogravimetric analysis (TGA) : Decomposition begins at 150°C, with a mass loss of 12% due to bound water .

- Solubility profiling : Solubility in water exceeds 330 g/L at 25°C (pH 6.0), but decreases to 120 g/L in ethanol-water (1:1) .

Q. Hydrogen bonding insights :

Q. How does the synthetic vs. nonsynthetic classification of L-malic acid impact research reproducibility?

Methodological Answer:

- Synthetic sources : Predominantly produced via chemical synthesis (e.g., maleic anhydride hydrolysis), introducing trace isomers (D-malic acid) that may affect biological activity .

- Nonsynthetic sources : Derived from microbial fermentation, but limited availability complicates comparative studies .

- Mitigation strategy : Document production methods (e.g., CAS registry numbers) and validate purity via chiral HPLC (e.g., Chiralpak AD-H column) .

Q. What are the challenges in functionalizing L-malic acid hydrogen 1-sodium salt for drug delivery systems?

Methodological Answer:

- Derivatization : React with ethyl ester groups (e.g., L-tyrosine ethyl ester) to form water-soluble prodrugs. Purification requires ion-exchange chromatography to remove unreacted sodium ions .

- Stability : The sodium salt’s high solubility necessitates encapsulation in liposomes (e.g., DPPC/cholesterol) for controlled release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.